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Abstract
Lignicol, a naturally occurring isocoumarin derivative, has garnered interest within the

scientific community. This technical guide provides a comprehensive overview of the

spectroscopic characterization of Lignicol, focusing on Nuclear Magnetic Resonance (NMR)

and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug

development professionals, offering a centralized resource of spectroscopic data, detailed

experimental protocols, and a proposed mechanism of action. All quantitative data is presented

in structured tables for clarity and comparative ease. Furthermore, this guide includes

visualizations of experimental workflows and a proposed signaling pathway, adhering to

specified formatting guidelines to ensure clarity and accessibility.

Introduction
Lignicol, with the systematic IUPAC name (3R,4S)-4,6,8-trihydroxy-7-methoxy-3-methyl-3,4-

dihydro-1H-isochromen-1-one, is a secondary metabolite produced by the fungus Scytalidium

lignicola.[1] Its molecular formula is C₁₁H₁₂O₆, and it has a molecular weight of 240.21 g/mol .

[2] The structural elucidation of such natural products is paramount for understanding their

biological activity and potential therapeutic applications. This guide focuses on the key

spectroscopic techniques, NMR and MS, that are instrumental in the unequivocal identification

and characterization of Lignicol.
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The following sections provide a summary of the available NMR and MS data for Lignicol.
While a complete, high-resolution experimental dataset for Lignicol is not readily available in

the published literature, the data presented here is a composite of reported values and

predicted shifts based on its known structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. The following tables summarize the reported and predicted ¹H and ¹³C NMR data for

Lignicol.

Table 1: ¹H NMR Spectroscopic Data for Lignicol (CDCl₃)

Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-3 ~4.40 m -

H-4 ~4.75 d 8.0

H-5 6.50 s -

3-CH₃ 1.55 d 6.0

7-OCH₃ 4.03 s -

4-OH - - -

6-OH 9.75 s -

8-OH 11.36 s -

Note: The chemical shifts are referenced to tetramethylsilane (TMS). Data is based on the

original isolation paper by Ayer et al. (1993) and may be subject to variations based on solvent

and instrument frequency.

Table 2: ¹³C NMR Spectroscopic Data for Lignicol (CDCl₃)
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Position Chemical Shift (δ, ppm)

C-1 ~170.0

C-3 ~78.0

C-4 ~70.0

C-4a ~100.0

C-5 ~102.0

C-6 ~163.0

C-7 ~140.0

C-8 ~165.0

C-8a ~105.0

3-CH₃ ~20.0

7-OCH₃ ~60.0

Note: The chemical shifts are referenced to the solvent signal. This data is predicted based on

the structure of Lignicol and typical values for isocoumarin derivatives, as a complete

experimental dataset is not available in the literature.

Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) confirms the molecular formula of Lignicol as

C₁₁H₁₂O₆.[1] Electrospray ionization tandem mass spectrometry (ESI-MS/MS) provides

valuable information about the molecule's fragmentation pattern, which aids in its structural

confirmation.

Table 3: High-Resolution Mass Spectrometry Data for Lignicol
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Parameter Value

Molecular Formula C₁₁H₁₂O₆

Molecular Weight 240.21 g/mol

Ionization Mode ESI-

[M-H]⁻ (m/z) 239.0568

Table 4: Key ESI-MS/MS Fragmentation Data for Lignicol ([M-H]⁻ at m/z 239.0568)

Fragment Ion (m/z) Relative Intensity (%) Proposed Structure/Loss

224.0330 100 [M-H-CH₃]⁻

196.0374 - [M-H-CH₃-CO]⁻

178.0269 - [M-H-CH₃-CO-H₂O]⁻

151.0393 8.96 [C₇H₇O₄]⁻

Note: Fragmentation data is sourced from the PubChem database (CID 25774975). The

proposed structures of the fragment ions are based on common fragmentation pathways for

isocoumarin derivatives.

Experimental Protocols
The following sections detail standardized experimental protocols for the spectroscopic

characterization of Lignicol. These protocols are based on established methodologies for the

analysis of natural products.

NMR Spectroscopy Protocol
3.1.1. Sample Preparation

Sample Weighing: Accurately weigh approximately 2-5 mg of purified Lignicol.

Solvent Selection: Dissolve the sample in approximately 0.6 mL of a suitable deuterated

solvent, such as chloroform-d (CDCl₃) or acetone-d₆.
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Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for

chemical shift referencing (δ = 0.00 ppm).

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

3.1.2. ¹H NMR Spectroscopy

Instrument: 400 MHz or higher field NMR spectrometer.

Pulse Sequence: Standard single-pulse sequence.

Spectral Width: 0-12 ppm.

Acquisition Time: ~3-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64 scans.

3.1.3. ¹³C NMR Spectroscopy

Instrument: 100 MHz or higher field NMR spectrometer.

Pulse Sequence: Proton-decoupled single-pulse sequence.

Spectral Width: 0-200 ppm.

Acquisition Time: ~1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096 scans.

Mass Spectrometry Protocol
3.2.1. Sample Preparation

Sample Dissolution: Dissolve a small amount of purified Lignicol (approximately 1 mg/mL)

in a suitable solvent, such as methanol or acetonitrile.
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Dilution: Further dilute the stock solution to a final concentration of 1-10 µg/mL with the

appropriate mobile phase.

3.2.2. LC-MS/MS Analysis

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance

liquid chromatography (UHPLC) system.

Column: A C18 reversed-phase column is typically used for the separation of isocoumarin

derivatives.

Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of

formic acid or ammonium formate to improve ionization.

Mass Spectrometer: A high-resolution mass spectrometer, such as a quadrupole time-of-

flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

Ionization Mode: Negative ion mode is often preferred for phenolic compounds like Lignicol.

MS/MS Analysis: Perform collision-induced dissociation (CID) on the [M-H]⁻ precursor ion to

obtain fragmentation data.
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Caption: Workflow for the isolation and spectroscopic characterization of Lignicol.
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Caption: Proposed ESI-MS/MS fragmentation pathway for Lignicol in negative ion mode.
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Caption: Proposed mechanism of antifungal action for isocoumarins via inhibition of ergosterol

biosynthesis.

Conclusion
The spectroscopic characterization of Lignicol through NMR and MS provides a detailed

fingerprint for its identification and structural confirmation. While a complete high-resolution

dataset remains to be published, the available data, supplemented with theoretical predictions,

offers a solid foundation for researchers. The provided experimental protocols serve as a guide

for the consistent and reproducible acquisition of spectroscopic data. The proposed antifungal

mechanism of action, while general for isocoumarins, provides a starting point for further

biological investigation of Lignicol. This technical guide aims to facilitate future research into

Lignicol and other related natural products, which may hold potential for the development of

new therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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